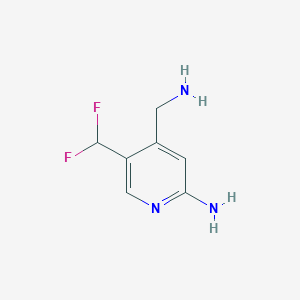
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with an aminomethyl group at the 4-position and a difluoromethyl group at the 5-position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine typically involves a multi-step process. One efficient method starts with 2,2-difluoroacetic anhydride as the starting material. The process involves a five-step and two-pot procedure, which avoids the use of a sealed vessel for the amination process . Each step of the synthetic route is optimized, and key intermediates are isolated and characterized before the final two-pot procedure. This method has been successfully applied for large-scale production .
Industrial Production Methods
For industrial production, the same scalable, rapid, high-yielding, and practical synthesis method is employed. The process ensures the preparation of this compound in large quantities, making it suitable for use as a key intermediate in the production of numerous protein kinase inhibitors .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and difluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridine derivatives. These products are often used as intermediates in further synthetic applications.
Scientific Research Applications
4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase activity.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . By inhibiting these kinases, the compound can modulate various cellular pathways, leading to its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)pyridin-2-amine: This compound is similar in structure but lacks the aminomethyl group.
2-Aminopyridine: A simpler compound with an amino group at the 2-position of the pyridine ring.
4-(Trifluoromethyl)pyridin-2-amine: Similar to 4-(Aminomethyl)-5-(difluoromethyl)pyridin-2-amine but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors .
Properties
Molecular Formula |
C7H9F2N3 |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(aminomethyl)-5-(difluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)5-3-12-6(11)1-4(5)2-10/h1,3,7H,2,10H2,(H2,11,12) |
InChI Key |
NTLZEFUMXUBCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



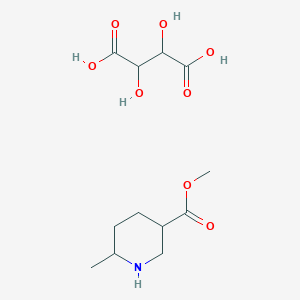
![N-benzyl-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-methylbenzenesulfonamide](/img/structure/B14804712.png)
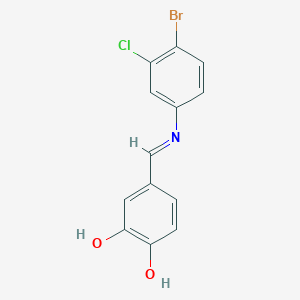

![3-methyl-2-[2-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14804728.png)
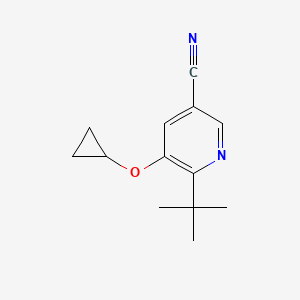

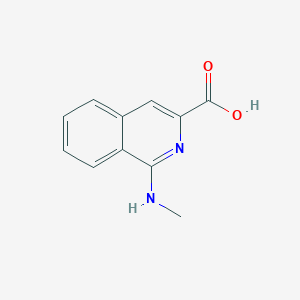
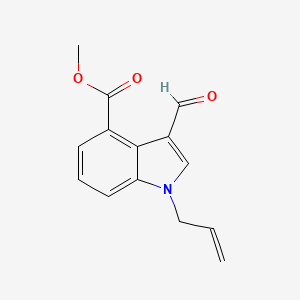
![7-chloro-2H,3H,4H,5H-[1,4]oxazepino[6,7-h]quinolin-3-one](/img/structure/B14804765.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14804769.png)
![N-{[2-(diphenylacetyl)hydrazinyl]carbonothioyl}-3-iodo-4-methylbenzamide](/img/structure/B14804770.png)
![Propyl 4-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14804779.png)
